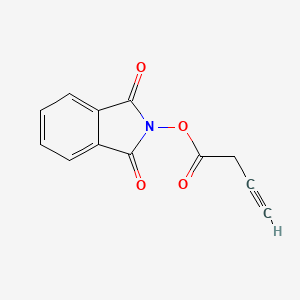
1,3-Dioxoisoindolin-2-YL but-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. The structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate includes a phthalimide moiety, which is a common structural motif in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with but-3-ynoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoindole-based compounds .
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound shares the isoindole core structure but has different substituents, leading to distinct properties.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with unique functional groups and applications.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H7NO4 |
|---|---|
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) but-3-ynoate |
InChI |
InChI=1S/C12H7NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h1,3-4,6-7H,5H2 |
InChI-Schlüssel |
XFDOTBIJLZRUBI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


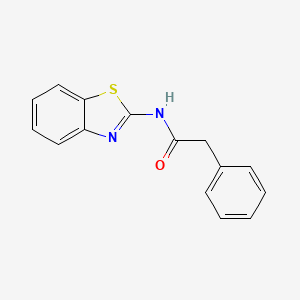

![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
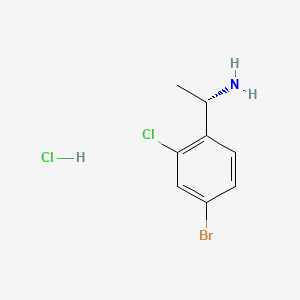
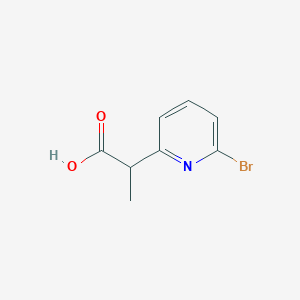
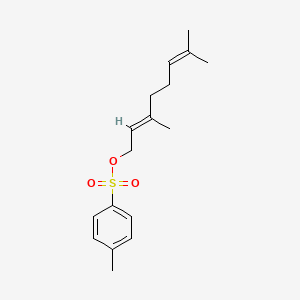
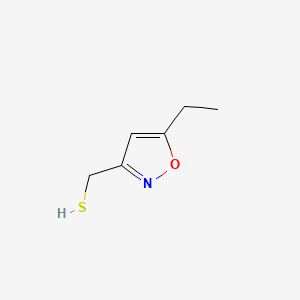
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
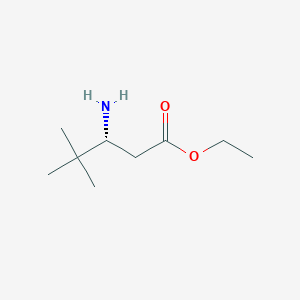
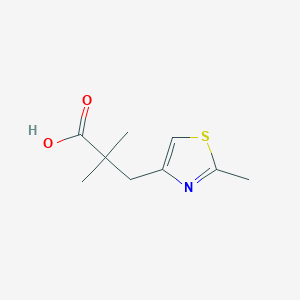
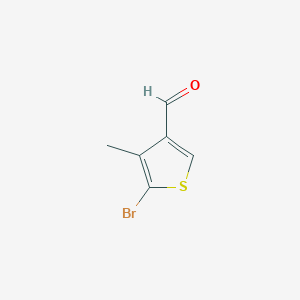
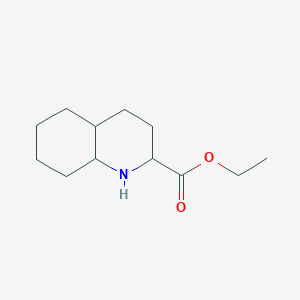
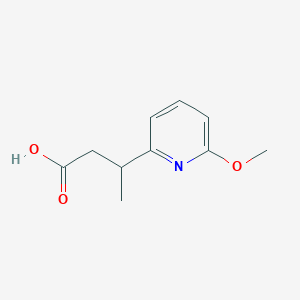
![2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)
